![molecular formula C8H9BO3 B13139070 7-(Hydroxymethyl)benzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B13139070.png)
7-(Hydroxymethyl)benzo[c][1,2]oxaborol-1(3h)-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(Hydroxymethyl)benzo[c][1,2]oxaborol-1(3h)-ol is a boron-containing heterocyclic compound. It is part of the benzo[c][1,2]oxaborole family, which is known for its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The presence of boron in its structure imparts unique chemical properties that make it a subject of interest for researchers.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Hydroxymethyl)benzo[c][1,2]oxaborol-1(3h)-ol typically involves the formation of the oxaborole ring followed by the introduction of the hydroxymethyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of aryltrifluoroboronate salts with suitable nucleophiles followed by hydrolysis can yield the desired oxaborole derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
化学反应分析
Types of Reactions
7-(Hydroxymethyl)benzo[c][1,2]oxaborol-1(3h)-ol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: Reduction reactions can modify the oxaborole ring or the hydroxymethyl group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often require catalysts or specific conditions to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield 7-formylbenzo[c][1,2]oxaborol-1(3h)-ol or 7-carboxybenzo[c][1,2]oxaborol-1(3h)-ol.
科学研究应用
Chemistry
In chemistry, 7-(Hydroxymethyl)benzo[c][1,2]oxaborol-1(3h)-ol is used as a building block for the synthesis of more complex boron-containing compounds. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials .
Biology
Boron-containing compounds are known for their ability to interact with biological molecules in unique ways, making them candidates for drug discovery and development .
Medicine
In medicine, this compound and its derivatives are being investigated for their potential therapeutic properties. They may exhibit activity against various diseases, including cancer and bacterial infections .
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its boron content can impart desirable characteristics such as increased thermal stability and resistance to degradation .
作用机制
The mechanism of action of 7-(Hydroxymethyl)benzo[c][1,2]oxaborol-1(3h)-ol involves its interaction with specific molecular targets. The boron atom in the oxaborole ring can form reversible covalent bonds with biological molecules, such as enzymes or receptors. This interaction can modulate the activity of these molecules, leading to various biological effects .
相似化合物的比较
Similar Compounds
Benzo[c][1,2,5]oxadiazoles: These compounds also contain a fused benzene and oxadiazole ring, but with different heteroatoms.
Benzo[c][1,2,5]thiadiazoles: Similar to oxadiazoles, these compounds have a thiadiazole ring fused with a benzene ring.
Uniqueness
7-(Hydroxymethyl)benzo[c][1,2]oxaborol-1(3h)-ol is unique due to the presence of the boron atom in its structure. This imparts distinct chemical properties, such as the ability to form reversible covalent bonds with biological molecules, which is not commonly observed in other similar compounds .
属性
分子式 |
C8H9BO3 |
|---|---|
分子量 |
163.97 g/mol |
IUPAC 名称 |
(1-hydroxy-3H-2,1-benzoxaborol-7-yl)methanol |
InChI |
InChI=1S/C8H9BO3/c10-4-6-2-1-3-7-5-12-9(11)8(6)7/h1-3,10-11H,4-5H2 |
InChI 键 |
MPDQGMVOZYTKKO-UHFFFAOYSA-N |
规范 SMILES |
B1(C2=C(CO1)C=CC=C2CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


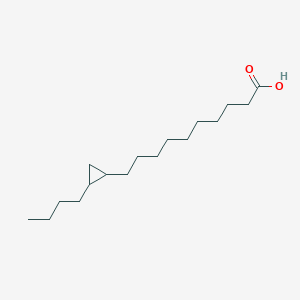
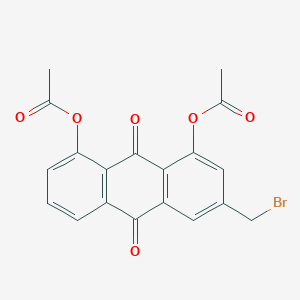
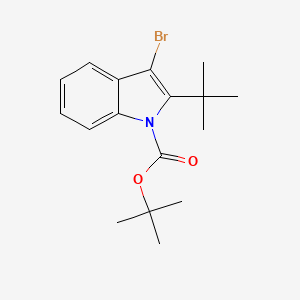

![2',6'-Dimethyl-1',4'-dihydro-[2,4'-bipyridine]-3',5'-dicarbonitrile](/img/structure/B13139020.png)
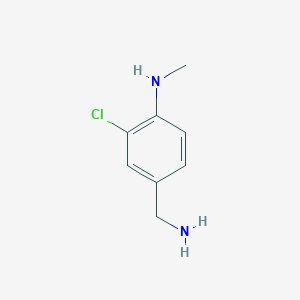
![6-[2-(4-Chlorophenyl)ethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B13139026.png)

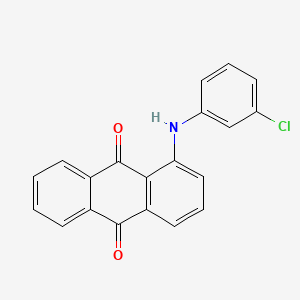
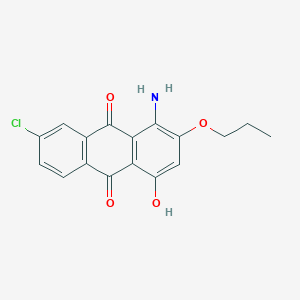
![5-(Bromomethyl)-[3,4'-bipyridin]-6-amine](/img/structure/B13139053.png)
![2-[(4,6-Difluoro-1,3,5-triazin-2-yl)amino]benzene-1-sulfonic acid](/img/structure/B13139060.png)
![Tert-butyl (2-aminobicyclo[2.2.1]heptan-7-YL)carbamate](/img/structure/B13139066.png)
![8-Benzyl-2-methyl-4-phenyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B13139067.png)
